
5(1H)-Indolizinone, 2,3-dihydro-6-phenyl-8-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound with a unique structure that includes both phenyl and sulfonyl groups
Méthodes De Préparation
The synthesis of 6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate indolizine precursor.
Cyclization: The cyclization step forms the indolizine ring, which is crucial for the compound’s structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or sulfonyl groups, leading to the formation of various derivatives.
Applications De Recherche Scientifique
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
6-Phenyl-8-(phenylsulfonyl)-2,3-dihydroindolizin-5(1H)-one can be compared with similar compounds like:
6-Phenyl-2,3-dihydroindolizin-5(1H)-one: Lacks the phenylsulfonyl group, which may result in different biological activities.
8-Phenyl-2,3-dihydroindolizin-5(1H)-one: Similar structure but with variations in the position of the phenyl group, affecting its reactivity and applications.
This compound’s unique structure, particularly the presence of both phenyl and sulfonyl groups, distinguishes it from other indolizine derivatives and contributes to its diverse applications in scientific research.
Propriétés
Numéro CAS |
185198-45-2 |
|---|---|
Formule moléculaire |
C20H17NO3S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
8-(benzenesulfonyl)-6-phenyl-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H17NO3S/c22-20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-21(18)20)25(23,24)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 |
Clé InChI |
WFJADTRVTUBUFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C(=O)N2C1)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)
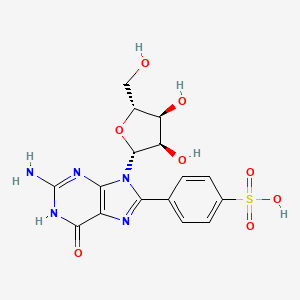
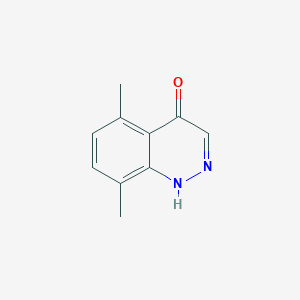
![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)
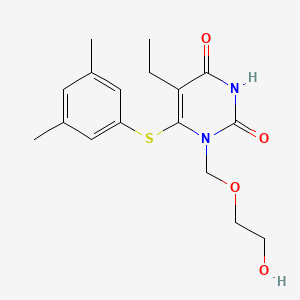
![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
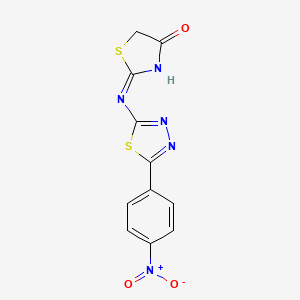
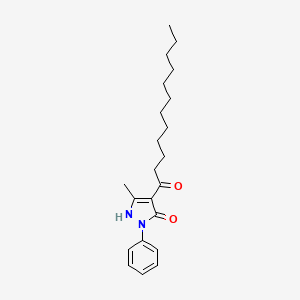
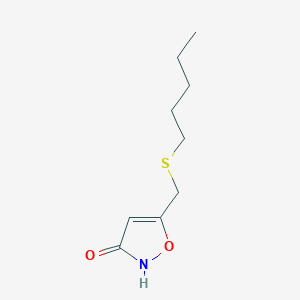
![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)
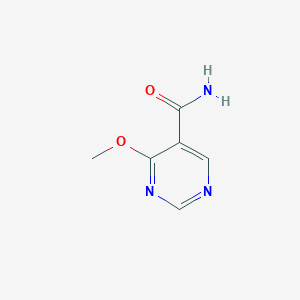
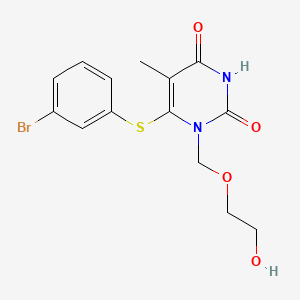
![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
